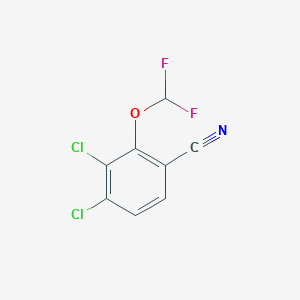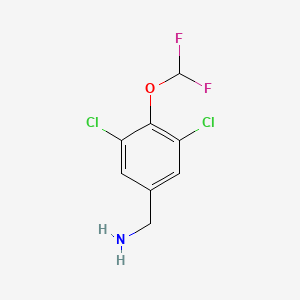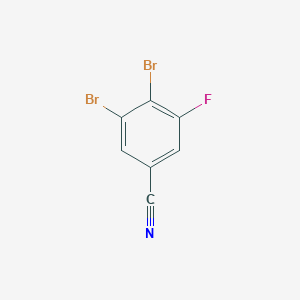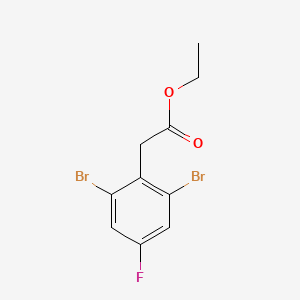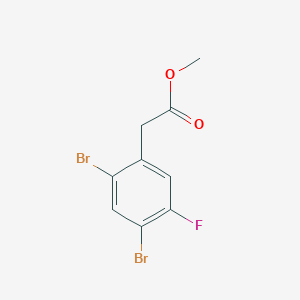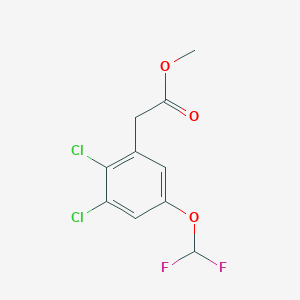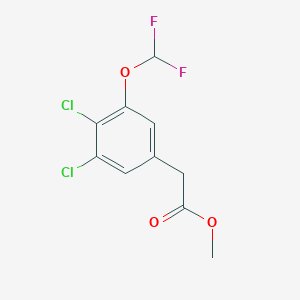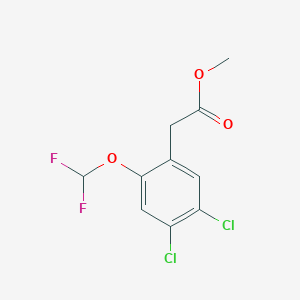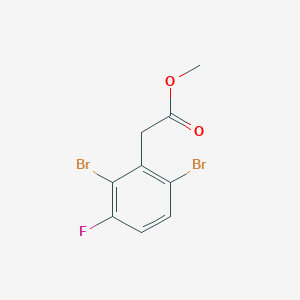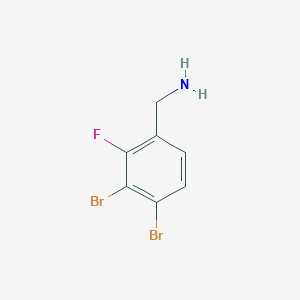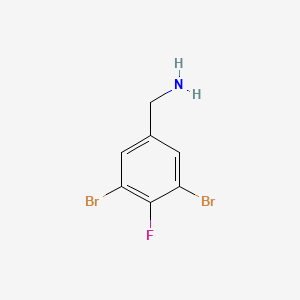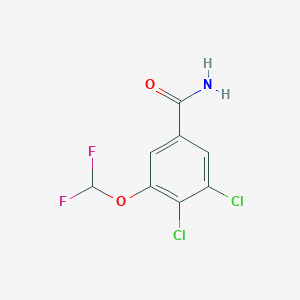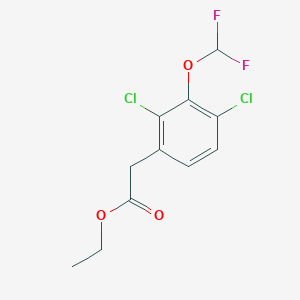
Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate
Overview
Description
Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an ethyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol and ethyl bromoacetate.
Formation of Intermediate: The 2,4-dichlorophenol is first reacted with a difluoromethylating agent to introduce the difluoromethoxy group. This step is often carried out using reagents like difluoromethyl phenyl sulfone under basic conditions.
Esterification: The intermediate product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Hydrolysis: 2,4-dichloro-3-(difluoromethoxy)phenylacetic acid.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and ester group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate
- Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate
Uniqueness
Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the difluoromethoxy group distinguishes it from other phenylacetates, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-8(16)5-6-3-4-7(12)10(9(6)13)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQVDWHLQBQINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




